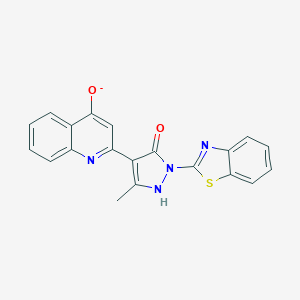![molecular formula C15H15BrFN B215897 N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B215897.png)
N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine, also known as 4-Fluoro-α-methylstyrene (FMS), is a chemical compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of FMS involves the release of serotonin and norepinephrine from presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in various physiological effects such as increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
FMS has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and norepinephrine, which can lead to an increase in heart rate, blood pressure, and body temperature. It has also been shown to have anxiogenic effects, which can be useful in studying anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FMS has several advantages and limitations for lab experiments. One advantage is its selectivity for serotonin and norepinephrine release, which allows for the study of these neurotransmitters in isolation. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FMS. One direction is the development of more selective and less toxic compounds that can be used to study the role of serotonin and norepinephrine in various physiological processes. Another direction is the study of the long-term effects of FMS on the central nervous system, which can provide insights into its potential therapeutic uses. Additionally, the study of FMS in combination with other psychoactive substances can provide insights into the interactions between different neurotransmitter systems.
Méthodes De Synthèse
FMS can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl chloride with 4-fluoroacetophenone in the presence of a base, followed by reduction with lithium aluminum hydride. The product is then treated with methyl iodide to yield FMS.
Applications De Recherche Scientifique
FMS has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a selective serotonin releasing agent (SSRA) and a norepinephrine releasing agent (NRA). These properties make it a useful tool for studying the role of these neurotransmitters in various physiological processes.
Propriétés
Nom du produit |
N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine |
|---|---|
Formule moléculaire |
C15H15BrFN |
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-2-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C15H15BrFN/c16-14-5-1-13(2-6-14)11-18-10-9-12-3-7-15(17)8-4-12/h1-8,18H,9-11H2 |
Clé InChI |
YWIAFEAFHLWAOT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)Br)F |
SMILES canonique |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)
![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)